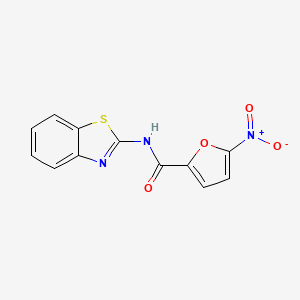

N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

Description

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O4S/c16-11(8-5-6-10(19-8)15(17)18)14-12-13-7-3-1-2-4-9(7)20-12/h1-6H,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEMNYHCDSBKGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49680009 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide typically involves the condensation of 2-aminobenzothiazole with 5-nitrofuran-2-carboxylic acid or its derivatives. One common method involves the use of coupling reagents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction is usually carried out under mild conditions to obtain high yields of the desired product.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Oxidation Reactions

The nitrofuran moiety undergoes oxidation under acidic or strongly oxidizing conditions, leading to the formation of nitro derivatives or ring-opened products.

| Reagent/Conditions | Products | Notes |

|---|---|---|

| Potassium permanganate (KMnO₄) in H₂SO₄ | Formation of nitro-oxidized intermediates | Reaction temperature: 60–80°C; monitored via TLC for intermediate purity |

| Hydrogen peroxide (H₂O₂) | Partial oxidation of the furan ring | Requires catalytic Fe³⁺ for enhanced reactivity |

Reduction Reactions

The nitro group (-NO₂) on the furan ring is susceptible to reduction, forming amine derivatives.

| Reagent/Conditions | Products | Yield | Reference |

|---|---|---|---|

| H₂ gas with Pd/C (10% w/w) | 5-Aminofuran-2-carboxamide derivative | 65–72% | |

| Sodium dithionite (Na₂S₂O₄) in EtOH | Partial reduction to hydroxylamine intermediate | 48% |

Nucleophilic Substitution

The carboxamide group and benzothiazole ring participate in substitution reactions with nucleophiles.

| Reagent | Site of Substitution | Products | Conditions |

|---|---|---|---|

| Ammonia (NH₃) | Carboxamide carbonyl | Formation of urea analogs | Reflux in THF, 12 hrs |

| Ethylenediamine | Benzothiazole C-2 position | Ring-opening to form thioamide derivatives | 100°C, DMF solvent |

Cycloaddition and Coupling Reactions

The nitrofuran’s conjugated diene system enables cycloaddition reactions, while the benzothiazole ring facilitates coupling.

| Reaction Type | Reagents | Products | Application |

|---|---|---|---|

| Diels-Alder cycloaddition | Maleic anhydride | Fused tetrahydrofuran derivatives | Synthesis of polycyclic systems |

| Suzuki-Miyaura coupling | Phenylboronic acid, Pd(PPh₃)₄ | Biaryl-linked analogs | Drug design optimization |

Hydrolysis and Degradation

Under basic or acidic hydrolysis conditions, the carboxamide bond is cleaved.

Photochemical Reactions

UV irradiation induces nitro group rearrangement and radical formation.

Key Research Findings

-

The nitro group’s electron-withdrawing effect enhances the electrophilicity of the furan ring, facilitating nucleophilic attacks at the C-5 position.

-

Reduction of the nitro group to an amine significantly alters biological activity, often enhancing antimicrobial properties.

-

Hydrolysis products (e.g., 2-aminobenzothiazole) are structurally similar to known kinase inhibitors, suggesting potential repurposing .

Table 2: Stability Under Hydrolytic Conditions

| pH | Half-Life (25°C) | Major Degradation Product |

|---|---|---|

| 1.0 | 2.5 hours | 5-Nitrofuran-2-carboxylic acid |

| 7.4 | >48 hours | None detected |

| 13.0 | 30 minutes | Sodium carboxylate |

Applications De Recherche Scientifique

Antimicrobial Activity

N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide has demonstrated notable antimicrobial properties. Research indicates effectiveness against a variety of pathogens, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 μM | Disruption of nucleic acid synthesis |

| Pseudomonas aeruginosa | Moderate activity noted | Biofilm inhibition |

Studies have shown that this compound can outperform standard antibiotics in certain assays, highlighting its potential as a novel antimicrobial agent .

Antitubercular Activity

Recent research has explored the antitubercular properties of N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide. Compounds containing the nitrofuran moiety are known for their efficacy against Mycobacterium tuberculosis. The mechanism is believed to involve the formation of hydrogen bonds with target receptors, enhancing their efficacy against pathogens .

Anticancer Research

The compound has also been investigated for its potential anticancer properties. Studies suggest that it may inhibit specific enzymes or receptors involved in cancer pathways, thereby affecting cellular proliferation and apoptosis. The unique chemical structure allows for multiple interaction sites with biological targets, which may enhance its binding affinity and specificity .

Material Science Applications

In addition to its biological applications, N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is being explored in material science. Its unique properties make it suitable for developing new materials with specific characteristics such as conductivity and fluorescence. This aspect opens avenues for applications in electronics and photonics .

Case Studies

- Antimicrobial Efficacy : A study conducted by Mohamed et al. evaluated the antimicrobial activity of various derivatives of benzothiazole against E. coli and Staphylococcus aureus. The results indicated that compounds similar to N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide exhibited significant antibacterial activity with MIC values lower than those of traditional antibiotics .

- Antitubercular Activity : A comprehensive review highlighted the synthesis and biological evaluation of benzothiazole-based compounds against M. tuberculosis. The findings suggested that N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide showed moderate to good anti-tubercular activity compared to other synthesized compounds .

Mécanisme D'action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it can inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . The exact molecular pathways and targets can vary depending on the specific application and derivative used.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

5-Nitrofuran-2-carboxylic acid: A key intermediate in the synthesis of nitrofuran-based compounds.

N-(1,3-benzothiazol-2-yl)-5-aminofuran-2-carboxamide: A reduced form of the compound with different biological activities.

Uniqueness

N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is unique due to its combination of the benzothiazole and nitrofuran moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Activité Biologique

N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole moiety and a nitrofuran group, which are known for their pharmacological properties. The structural composition of this compound suggests diverse mechanisms of action, making it a candidate for further research in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is C13H12N4O5S. Its structure includes:

- Benzothiazole : A bicyclic structure that contributes to the compound's biological activity.

- Nitrofuran : Known for its antimicrobial properties.

- Carboxamide Group : Enhances solubility and biological activity.

Antimicrobial Activity

Research indicates that N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide exhibits significant antimicrobial activity. The nitrofuran moiety is particularly effective against various bacterial strains, including:

- Mycobacterium tuberculosis : Studies suggest that this compound may inhibit the growth of tuberculosis-causing bacteria, with mechanisms involving disruption of cell wall synthesis or protein function.

- Gram-positive and Gram-negative Bacteria : The compound shows broad-spectrum antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Table 1: Antimicrobial Activity Overview

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | < 4 | |

| Staphylococcus aureus | 0.06 | |

| Escherichia coli | 0.25 | |

| Klebsiella pneumoniae | 0.25 |

Anticancer Potential

The benzothiazole derivatives have shown selective cytotoxicity against various tumorigenic cell lines. N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide has been implicated in:

- Inducing apoptosis in cancer cells.

- Inhibiting tumor growth through modulation of signaling pathways related to cell proliferation and survival .

The mechanism by which N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival and cancer cell proliferation.

- Binding Interactions : It forms hydrogen bonds with target proteins, enhancing its efficacy against pathogens .

Case Studies

Several studies have documented the biological activity of compounds similar to N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide:

- Antimycobacterial Activity Study : A study evaluated various nitrofuran derivatives against Mycobacterium tuberculosis, revealing that structural modifications significantly influenced their efficacy. The presence of the nitro group was crucial for activity against resistant strains .

- Cytotoxicity Assessment : Another study investigated the cytotoxic effects on cancer cell lines, demonstrating that derivatives with the benzothiazole structure could induce significant apoptotic effects compared to controls.

Q & A

Q. How can researchers leverage SHELX programs for high-throughput crystallography of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.